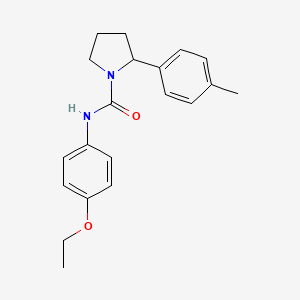![molecular formula C16H23N3O2 B6070944 N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide](/img/structure/B6070944.png)
N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide, commonly known as NMDA receptor antagonist, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide acts as an antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. By blocking the NMDA receptor, N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide reduces the excitotoxicity caused by excessive glutamate release, which can lead to neuronal damage and death.
Biochemical and physiological effects:
N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide has been shown to have a variety of biochemical and physiological effects, including the reduction of oxidative stress and inflammation, the modulation of neurotransmitter release, and the improvement of synaptic plasticity and memory formation. It has also been shown to have analgesic effects by reducing the perception of pain.
Advantages and Limitations for Lab Experiments
N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, its use in lab experiments is limited by its cost and the need for specialized equipment and expertise.
Future Directions
There are several future directions for the research and development of N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide, including the exploration of its potential therapeutic applications in other neurological and psychiatric disorders, the optimization of its pharmacokinetic properties, and the development of novel analogs with improved efficacy and selectivity. Additionally, the use of N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide in combination with other drugs or therapies may enhance its therapeutic potential.
Synthesis Methods
The synthesis of N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide involves the reaction of N-methyl-D-aspartic acid (NMDA) with 2-phenylethylamine and subsequent coupling with N,N-dimethylglycine. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, schizophrenia, and epilepsy. It has been shown to have neuroprotective, anti-inflammatory, and analgesic effects.
properties
IUPAC Name |
2-(dimethylamino)-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-18(2)12-15(20)17-14-10-16(21)19(11-14)9-8-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVKIPDUZJFEFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1CC(=O)N(C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6070868.png)

![1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6070895.png)
acetic acid](/img/structure/B6070897.png)
![3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B6070917.png)
![N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine](/img/structure/B6070920.png)
![4-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B6070923.png)
![2-(1-acetyl-4-piperidinyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6070930.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-3-piperidinyl}-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6070935.png)

![7-[(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6070949.png)
![[4-(3,4-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride](/img/structure/B6070951.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B6070962.png)